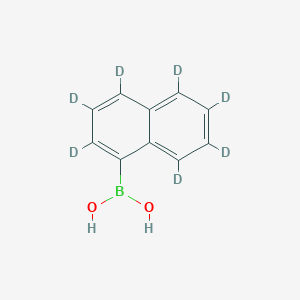
(Naphthalen-1-yl-d7)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Naphthalen-1-yl-d7)boronic acid is a deuterated derivative of naphthalene-1-boronic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl-d7)boronic acid typically involves the reaction of deuterated naphthalene with boron-containing reagents. One common method includes the reaction of deuterated naphthylmagnesium bromide with tri(isobutyl)borate, followed by hydrolysis . This method ensures the incorporation of deuterium atoms into the naphthalene ring, resulting in the desired deuterated boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions required for the synthesis. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity and isotopic labeling.
化学反応の分析
Types of Reactions
(Naphthalen-1-yl-d7)boronic acid undergoes various chemical reactions, including:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of complex organic molecules.
科学的研究の応用
(Naphthalen-1-yl-d7)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of biological processes involving boron-containing compounds.
Medicine: Utilized in the development of boron-containing drugs and in isotopic labeling for tracing metabolic pathways.
Industry: Applied in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of (Naphthalen-1-yl-d7)boronic acid primarily involves its role as a reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various coupling and substitution reactions. The deuterium atoms provide stability and enable tracing in isotopic studies .
類似化合物との比較
Similar Compounds
Naphthalene-1-boronic acid: The non-deuterated counterpart, commonly used in similar applications but without the isotopic labeling benefits.
Phenylboronic acid: Another boronic acid derivative used in organic synthesis and biological studies.
2-Naphthaleneboronic acid: A positional isomer with similar reactivity but different structural properties.
Uniqueness
The uniqueness of (Naphthalen-1-yl-d7)boronic acid lies in its deuterium labeling, which provides enhanced stability and allows for detailed tracing in scientific studies. This makes it particularly valuable in research areas where isotopic labeling is crucial.
特性
分子式 |
C10H9BO2 |
|---|---|
分子量 |
179.03 g/mol |
IUPAC名 |
(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H9BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12-13H/i1D,2D,3D,4D,5D,6D,7D |
InChIキー |
HUMMCEUVDBVXTQ-GSNKEKJESA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])B(O)O)[2H])[2H] |
正規SMILES |
B(C1=CC=CC2=CC=CC=C12)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


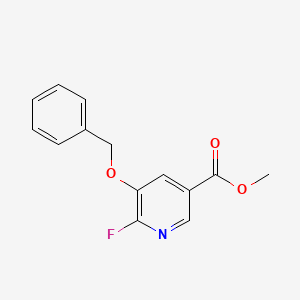
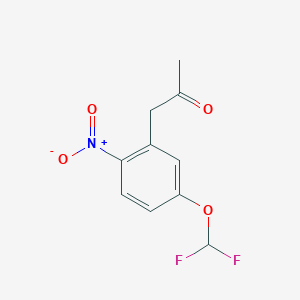
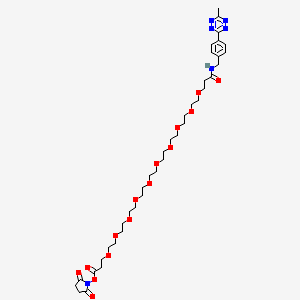

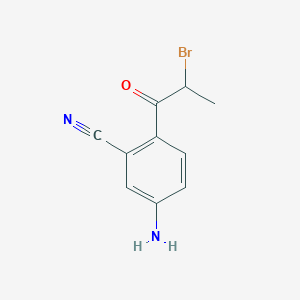
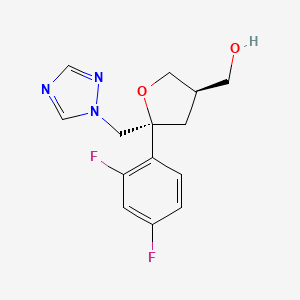
![Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate](/img/structure/B14041761.png)
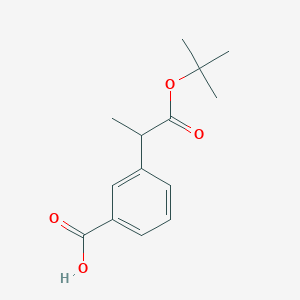
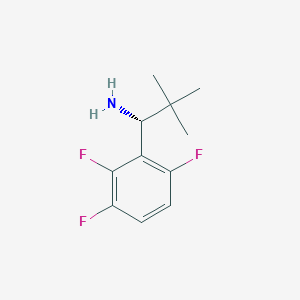
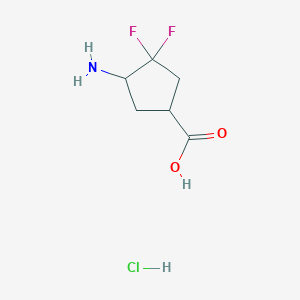

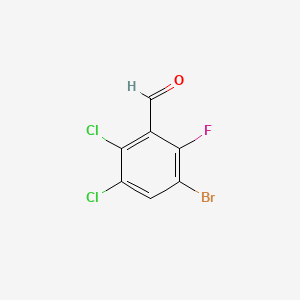
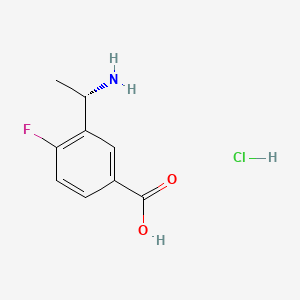
![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)
